molecular formula C16H23NO4 B14331113 Diethyl 4-(pyridin-4-yl)heptanedioate CAS No. 111041-10-2

Diethyl 4-(pyridin-4-yl)heptanedioate

Cat. No.: B14331113
CAS No.: 111041-10-2
M. Wt: 293.36 g/mol
InChI Key: SJGYWXDYRQHBHA-UHFFFAOYSA-N
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Description

Diethyl 4-(pyridin-4-yl)heptanedioate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a heptanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(pyridin-4-yl)heptanedioate can be synthesized through several methods. One common approach involves the Dieckmann condensation, which is an intramolecular reaction of diethyl adipate with a base to form a cyclic β-ketoester . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(pyridin-4-yl)heptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-(pyridin-4-yl)heptanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-(pyridin-4-yl)heptanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological molecules. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(pyridin-4-yl)heptanedioate is unique due to its specific combination of a pyridine ring and a heptanedioate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

111041-10-2

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

diethyl 4-pyridin-4-ylheptanedioate

InChI

InChI=1S/C16H23NO4/c1-3-20-15(18)7-5-13(6-8-16(19)21-4-2)14-9-11-17-12-10-14/h9-13H,3-8H2,1-2H3

InChI Key

SJGYWXDYRQHBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)C1=CC=NC=C1

Origin of Product

United States

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